Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride
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Overview
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method is also effective for constructing the triazolopyridine skeleton.
Industrial Production Methods
Industrial production of triazolopyridines often employs scalable and sustainable methodologies. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times . Additionally, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 can facilitate the large-scale production of these compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyridines .
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
1,2,4-Triazolo[3,4-a]pyridine: Another related compound with diverse applications in drug design.
Uniqueness
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C8H9ClN4O2 |
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Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12;/h2-4H,1H3,(H2,9,11);1H |
InChI Key |
HNXRNDYDHZFORD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)N.Cl |
Origin of Product |
United States |
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